1-Bromo-1-(3-(bromomethyl)-5-mercaptophenyl)propan-2-one 1-Bromo-1-(3-(bromomethyl)-5-mercaptophenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18800709
InChI: InChI=1S/C10H10Br2OS/c1-6(13)10(12)8-2-7(5-11)3-9(14)4-8/h2-4,10,14H,5H2,1H3
SMILES:
Molecular Formula: C10H10Br2OS
Molecular Weight: 338.06 g/mol

1-Bromo-1-(3-(bromomethyl)-5-mercaptophenyl)propan-2-one

CAS No.:

Cat. No.: VC18800709

Molecular Formula: C10H10Br2OS

Molecular Weight: 338.06 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-1-(3-(bromomethyl)-5-mercaptophenyl)propan-2-one -

Specification

Molecular Formula C10H10Br2OS
Molecular Weight 338.06 g/mol
IUPAC Name 1-bromo-1-[3-(bromomethyl)-5-sulfanylphenyl]propan-2-one
Standard InChI InChI=1S/C10H10Br2OS/c1-6(13)10(12)8-2-7(5-11)3-9(14)4-8/h2-4,10,14H,5H2,1H3
Standard InChI Key KGDWTWYBWGDAAU-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=CC(=CC(=C1)CBr)S)Br

Introduction

Molecular Structure and Characterization

Structural Features

The compound’s structure comprises a phenyl ring substituted with a bromomethyl group at the 3-position, a mercapto group at the 5-position, and a brominated propan-2-one moiety at the 1-position. Key structural identifiers include:

PropertyValue
IUPAC Name1-bromo-1-[3-(bromomethyl)-5-sulfanylphenyl]propan-2-one
Canonical SMILESCC(=O)C(C1=CC(=CC(=C1)CBr)S)Br
InChI KeyKGDWTWYBWGDAAU-UHFFFAOYSA-N
Molecular FormulaC10H10Br2OS\text{C}_{10}\text{H}_{10}\text{Br}_2\text{OS}
Molecular Weight338.06 g/mol

X-ray crystallography and NMR spectroscopy are critical for confirming the spatial arrangement of functional groups, particularly the stereoelectronic effects of the bromine and mercapto substituents.

Spectroscopic Data

  • NMR: The 1H^1\text{H}-NMR spectrum exhibits signals for the methyl group (~2.3 ppm), aromatic protons (~7.0–7.5 ppm), and the -SH proton (~3.5 ppm, exchangeable). The 13C^{13}\text{C}-NMR highlights the ketone carbonyl at ~200 ppm and aromatic carbons between 120–140 ppm.

  • MS: High-resolution mass spectrometry confirms the molecular ion peak at m/z 336.92 (M+^+) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via bromination of precursor 1-(3-methyl-5-mercaptophenyl)propan-2-one using bromine (Br2\text{Br}_2) or N-bromosuccinimide (NBS) in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) at 0–5°C. The reaction proceeds via electrophilic aromatic substitution (EAS) and side-chain bromination:

C10H11OS+2 Br2C10H10Br2OS+2 HBr\text{C}_{10}\text{H}_{11}\text{OS} + 2\ \text{Br}_2 \rightarrow \text{C}_{10}\text{H}_{10}\text{Br}_2\text{OS} + 2\ \text{HBr}

Key parameters include:

  • Temperature: Controlled below 10°C to minimize di-bromination byproducts.

  • Solvent: CH2Cl2\text{CH}_2\text{Cl}_2 or carbon tetrachloride (CCl4\text{CCl}_4) for optimal solubility.

  • Yield: 65–75% after column chromatography.

Industrial-Scale Production

Continuous flow reactors are employed for scalable synthesis, enhancing heat transfer and reaction uniformity. Automated systems monitor bromine stoichiometry to reduce waste and improve purity (>98%) .

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The bromine atoms at the propan-2-one and benzyl positions undergo nucleophilic substitution with amines, thiols, or alkoxides. For example, reaction with sodium azide (NaN3\text{NaN}_3) yields azide derivatives for click chemistry applications:

C10H10Br2OS+2 NaN3C10H10N6OS+2 NaBr\text{C}_{10}\text{H}_{10}\text{Br}_2\text{OS} + 2\ \text{NaN}_3 \rightarrow \text{C}_{10}\text{H}_{10}\text{N}_6\text{OS} + 2\ \text{NaBr}

Thiol-Disulfide Exchange

The mercapto group participates in disulfide bond formation, enabling conjugation with proteins or polymers. This reactivity is exploited in drug delivery systems.

Ketone-Derived Reactions

The propan-2-one moiety undergoes condensation with hydrazines to form hydrazones or with Grignard reagents to generate tertiary alcohols.

Physical and Chemical Properties

PropertyValue
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in CH2Cl2\text{CH}_2\text{Cl}_2, THF, DMF
Density~1.6 g/cm3^3 (estimated)
Refractive Index~1.58 (estimated)

The compound’s solubility in polar aprotic solvents facilitates its use in cross-coupling reactions .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor to protease inhibitors and kinase modulators. For instance, its bromine substituents enable Suzuki-Miyaura couplings to introduce aryl groups into drug candidates.

Materials Science

Incorporated into polymers, the mercapto group enhances cross-linking in epoxy resins, improving thermal stability.

Biochemical Probes

Derivatized with fluorescent tags, it acts as a thiol-reactive probe for mapping cysteine residues in proteins.

Recent Research and Future Directions

Catalytic Applications

Preliminary studies suggest utility in palladium-catalyzed C–C bond formations, leveraging its bromine leaving groups.

Environmental Impact

Biodegradation studies indicate slow breakdown in aqueous systems, necessitating improved disposal protocols .

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